Product packaging for Methyl 2-amino-2,2-diphenylacetate(Cat. No.:CAS No. 93504-24-6)

Methyl 2-amino-2,2-diphenylacetate

Cat. No.: B15375865
CAS No.: 93504-24-6
M. Wt: 241.28 g/mol
InChI Key: VZAYOZVPWSKXHV-UHFFFAOYSA-N
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Description

Overview of Alpha-Amino Esters as Key Building Blocks in Organic Synthesis

Alpha-amino esters are a critical class of organic compounds that serve as fundamental building blocks in the synthesis of a wide array of more complex molecules. acs.orgnih.gov They are precursors to noncanonical amino acids, which are instrumental in the development of small-molecule therapeutics and other bioactive compounds. nih.gov The versatility of α-amino esters stems from the presence of two key functional groups: an amino group and an ester group, both attached to the same carbon atom (the α-carbon). This arrangement allows for a variety of chemical transformations, making them indispensable in the construction of peptides, peptidomimetics, and other nitrogen-containing heterocyclic compounds. acs.orgnih.gov

The synthetic utility of α-amino esters is vast. They can be elaborated through reactions at the amino group, the ester functionality, or the α-carbon, leading to a diverse range of molecular structures. For instance, the amino group can be acylated, alkylated, or used to form amide bonds in peptide synthesis. The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or reacted with various nucleophiles. acs.org

Research Significance of Diphenyl-Substituted Alpha-Amino Acid Derivatives

Research into diphenyl-substituted α-amino acid derivatives is driven by their potential to create novel molecular scaffolds with specific biological activities. The rigid and well-defined orientation of the phenyl groups can be exploited to design molecules that bind selectively to biological targets such as enzymes and receptors. Furthermore, the lipophilic nature of the phenyl groups can enhance the membrane permeability and bioavailability of drug candidates.

Historical Development and Evolution of Synthetic Approaches to Related Structures

The synthesis of α-amino acids and their esters has a rich history, with several classical methods still in use today. The Strecker synthesis, developed in the mid-1800s, is a one-pot reaction involving an aldehyde or ketone, ammonia (B1221849), and cyanide to produce an α-amino nitrile, which is then hydrolyzed to the corresponding α-amino acid. khanacademy.orgyoutube.comlibretexts.org Another traditional method is the Gabriel synthesis, which utilizes phthalimide (B116566) to introduce the amino group. khanacademy.orgyoutube.comlibretexts.org

Over the years, significant advancements have been made in the synthesis of α-amino esters, with a focus on developing more efficient, stereoselective, and environmentally friendly methods. Modern approaches often employ transition metal catalysis and organocatalysis to achieve high yields and enantioselectivities. acs.orgnih.gov For instance, the development of chiral catalysts has enabled the asymmetric synthesis of α-amino esters, providing access to enantiomerically pure compounds that are crucial for the development of chiral drugs. acs.orglibretexts.org The direct amination of C-H bonds and the use of biocatalysis are also emerging as powerful strategies for the synthesis of these valuable building blocks. nih.govnih.gov

Scope and Objectives of Academic Research Focused on Methyl 2-amino-2,2-diphenylacetate

Academic research on this compound is multifaceted, with several key objectives:

Development of Novel Synthetic Methodologies: A primary focus is the development of efficient and stereoselective methods for the synthesis of this compound and its derivatives. This includes exploring new catalytic systems and reaction pathways.

Exploration of its Synthetic Utility: Researchers are actively investigating the use of this compound as a versatile building block in the synthesis of more complex molecules, such as heterocyclic compounds and peptidomimetics.

Investigation of its Chemical and Physical Properties: A thorough understanding of the physicochemical properties of this compound is essential for its application in various chemical transformations. This includes studies on its reactivity, stability, and spectroscopic characteristics.

Computational Studies: Theoretical calculations, such as Density Functional Theory (DFT), are employed to gain insights into the reaction mechanisms and stereochemical outcomes of reactions involving this compound. nih.gov

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C₁₅H₁₅NO₂
Molecular Weight 241.29 g/mol
Appearance White to off-white crystalline powder
Melting Point 115-118 °C
Solubility Soluble in most organic solvents
CAS Number 3093-46-9

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO2 B15375865 Methyl 2-amino-2,2-diphenylacetate CAS No. 93504-24-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-2,2-diphenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-18-14(17)15(16,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZAYOZVPWSKXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70331313
Record name methyl 2-amino-2,2-diphenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93504-24-6
Record name methyl 2-amino-2,2-diphenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Pathways

Established and Emerging Approaches to the Synthesis of Methyl 2-amino-2,2-diphenylacetate

The construction of the this compound scaffold can be achieved through several reliable synthetic routes, including the esterification of the parent amino acid, the strategic application of the Strecker reaction, and the convergent nature of multi-component reactions.

Esterification Methods for 2,2-Diphenylglycine (B147090)

The most direct route to this compound is the esterification of its corresponding carboxylic acid, 2,2-diphenylglycine. Several standard methods for esterification can be employed for this transformation.

Fischer-Speier Esterification: This classical method involves the reaction of 2,2-diphenylglycine with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.comorganic-chemistry.org The reaction is an equilibrium process, and to drive it towards the formation of the methyl ester, it is typically heated to reflux. masterorganicchemistry.comorganic-chemistry.org The use of a large excess of methanol as the solvent also helps to shift the equilibrium towards the product side. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by the nucleophilic attack of methanol. masterorganicchemistry.comorganic-chemistry.org Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.com

Other Esterification Agents: Alternative methods for the esterification of carboxylic acids can also be applied. For instance, diazomethane (B1218177) (CH₂N₂) reacts rapidly with carboxylic acids to form methyl esters. operachem.com This reaction is often quantitative but requires caution due to the toxic and explosive nature of diazomethane. operachem.com Another approach involves the conversion of the carboxylic acid to its more reactive acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with methanol. beilstein-journals.org This two-step process is generally very effective. beilstein-journals.org

Table 1: Common Esterification Methods for 2,2-Diphenylglycine

MethodReagentsConditionsKey Features
Fischer-Speier Esterification 2,2-Diphenylglycine, Methanol (excess), Acid Catalyst (e.g., H₂SO₄)RefluxEquilibrium-driven; requires excess alcohol or water removal. masterorganicchemistry.comorganic-chemistry.org
Diazomethane 2,2-Diphenylglycine, Diazomethane (CH₂N₂)Room TemperatureHigh yielding and fast; reagent is hazardous. operachem.com
Acid Chloride Formation 1. 2,2-Diphenylglycine, SOCl₂ 2. MethanolTypically sequential reactionsHigh yielding; involves an intermediate acyl chloride. beilstein-journals.org

Strecker Reaction Applications for Alpha-Amino Nitrile Precursors and Subsequent Transformations

The Strecker synthesis is a powerful and versatile method for the preparation of α-amino acids and their derivatives. organic-chemistry.orgwikipedia.org This reaction can be adapted to synthesize α,α-disubstituted amino acids, such as 2,2-diphenylglycine, by using a ketone as the carbonyl component instead of an aldehyde. wikipedia.org

The synthesis of this compound via a Strecker route would commence with benzophenone (B1666685). The reaction involves three key components: benzophenone, an ammonia (B1221849) source (like ammonia or an ammonium (B1175870) salt), and a cyanide source (such as hydrogen cyanide or potassium cyanide). wikipedia.orgmasterorganicchemistry.com The initial step is the formation of a diphenyl-substituted imine from the reaction of benzophenone and ammonia. wikipedia.orgmasterorganicchemistry.com This is followed by the nucleophilic addition of the cyanide ion to the imine, which generates the crucial α-amino nitrile intermediate, 2-amino-2,2-diphenylacetonitrile. wikipedia.orgmasterorganicchemistry.com

Table 2: Strecker Synthesis Pathway to this compound

StepReactantsIntermediate/ProductKey Transformation
1. α-Amino Nitrile Formation Benzophenone, Ammonia, Cyanide Source2-Amino-2,2-diphenylacetonitrileFormation of the α-amino nitrile via imine intermediate. wikipedia.orgmasterorganicchemistry.com
2. Hydrolysis 2-Amino-2,2-diphenylacetonitrile, Acid/Base2,2-DiphenylglycineConversion of the nitrile to a carboxylic acid. masterorganicchemistry.com
3. Esterification 2,2-Diphenylglycine, Methanol, Acid CatalystThis compoundFormation of the methyl ester. masterorganicchemistry.com

Multi-Component Reaction (MCR) Strategies for Complex Scaffold Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single reaction vessel. beilstein-journals.orgnih.gov The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that is particularly well-suited for the synthesis of α-amino acid derivatives. wikipedia.orgnih.gov

The classical Ugi reaction involves the condensation of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.org To synthesize a scaffold related to this compound, one could envision a Ugi reaction employing benzophenone as the ketone component, ammonia as the amine, a suitable carboxylic acid, and an isocyanide. nih.govwikipedia.org The reaction proceeds through the initial formation of an imine from benzophenone and ammonia. wikipedia.org This is followed by the nucleophilic addition of the isocyanide to the iminium ion and subsequent trapping of the resulting nitrilium ion by the carboxylate. wikipedia.org A final Mumm rearrangement yields the stable α-acylamino amide product. wikipedia.org

While the direct synthesis of this compound via a standard Ugi reaction is not straightforward due to the nature of the final product, variations of the Ugi reaction, such as those using bifunctional components or subsequent transformations of the Ugi product, can provide access to α,α-disubstituted amino acid derivatives. beilstein-journals.org For instance, the use of a convertible isocyanide could allow for the modification of the Ugi product to yield the desired amino ester. beilstein-journals.org

Advanced Synthetic Protocols and Catalytic Approaches

The development of advanced synthetic protocols has enabled the synthesis of specific stereoisomers of chiral molecules. For analogues of this compound that possess a chiral center, enantioselective and stereoselective methods are crucial.

Enantioselective and Stereoselective Synthesis of Chiral Analogues

While this compound itself is achiral, the synthetic methodologies can be extended to produce chiral analogues where the phenyl groups are replaced by different substituents. The asymmetric synthesis of such compounds is of great interest.

Asymmetric Strecker reactions have been developed to produce enantiomerically enriched α-amino acids. wikipedia.org These methods often employ either a chiral auxiliary or a chiral catalyst. wikipedia.orgwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into one of the reactants to direct the stereochemical outcome of the reaction. wikipedia.org For example, a chiral amine can be used in place of ammonia, leading to the formation of a diastereomeric mixture of α-amino nitriles that can be separated. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched amino acid. wikipedia.org

Alternatively, a chiral catalyst can be used to control the enantioselectivity of the cyanide addition to the imine. wikipedia.org Research has shown that chiral phase-transfer catalysts, such as dimeric cinchona ammonium salts linked with a benzophenone bridge, can exhibit high enantioselectivity in the α-alkylation of glycinate (B8599266) esters. nih.govrsc.org While this is an alkylation reaction, the principles of using a chiral catalyst to control the approach of a nucleophile to a prochiral center are relevant. An enantioselective Strecker reaction using benzophenone cyanohydrin as the cyanide source has also been reported, employing a quinine-derived catalyst, which achieved moderate enantiomeric excess. acs.org

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, and it can be applied to the formation of chiral amino esters. frontiersin.org This can be achieved through various strategies, including the asymmetric hydrogenation of a suitable prochiral precursor or the use of chiral catalysts in reactions that directly form the stereocenter.

For the synthesis of chiral analogues of this compound, one could envision the asymmetric reduction of a corresponding α-imino ester. The use of chiral metal catalysts, often based on rhodium or iridium with chiral phosphine (B1218219) ligands, is a well-established method for the enantioselective hydrogenation of C=N bonds. youtube.com

Furthermore, catalytic asymmetric methods for the direct formation of the C-N bond or C-C bond adjacent to the nitrogen atom can be employed. Asymmetric catalysis can be used in the context of the Strecker reaction, as mentioned previously, where a chiral catalyst directs the addition of the cyanide nucleophile. capes.gov.br Additionally, catalytic asymmetric allylic esterification has been demonstrated using chiral palladium(II) catalysts, providing a method for the enantioselective synthesis of chiral esters. nih.govorganic-chemistry.org While not a direct synthesis of the target amino ester, these examples highlight the potential of using chiral transition metal catalysts to control stereochemistry in the formation of ester-containing chiral molecules.

Chiral Auxiliaries and Resolution Techniques

The synthesis of enantiomerically pure this compound, a chiral quaternary amino acid derivative, presents a significant challenge. The absence of a hydrogen atom at the α-carbon prevents racemization, making the stereoselective synthesis or resolution of enantiomers crucial. nih.gov

Chiral Auxiliaries:

One effective strategy for asymmetric synthesis involves the use of chiral auxiliaries. These are stereogenic groups temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. acs.org For the synthesis of α,α-disubstituted amino acids, a common approach is the diastereoselective alkylation of chiral glycine (B1666218) enolate synthons. documentsdelivered.com For instance, a chiral auxiliary can be attached to a glycine derivative, followed by a two-step alkylation. In the context of this compound, this would involve the introduction of two phenyl groups.

A practical method for synthesizing various chiral α,α-disubstituted amino acids utilizes (S,S)-cyclohexane-1,2-diol as a chiral auxiliary. acs.orgacs.org This diol, which can be prepared on a gram scale through lipase-catalyzed kinetic resolution, is reacted with an acetoacetate (B1235776) derivative to form an enol ether with high diastereoselectivity (92–>95% de). acs.orgacs.org Subsequent removal of the auxiliary and further chemical transformations, such as a Schmidt rearrangement, can yield the desired optically active α,α-disubstituted amino acid. acs.org While this specific example details the addition of alkyl groups, the principle can be extended to the synthesis of diphenylglycine derivatives. The choice of the chiral auxiliary is critical as it must effectively bias the enolate's facial selectivity during the bond-forming step and be easily removable without causing racemization of the product. jst.go.jp

Resolution Techniques:

Classical resolution is another key technique to obtain enantiomerically pure α,α-disubstituted amino acids. This method involves the separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent. For amino acids or their esters, chiral acids or bases are commonly employed.

A dynamic kinetic resolution (DKR) process is particularly efficient, combining the resolution step with in-situ racemization of the unwanted enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. nih.gov For this to be effective, the stereocenter must be racemizable under the reaction conditions, which is often achieved for substrates with α-C-H pKa values between 7.5 and 12.5. nih.gov Enzymatic kinetic resolution (EKR) is a powerful variant of this technique. For example, lipases are widely used for the enantioselective hydrolysis of racemic esters or the esterification of racemic acids. mdpi.commdpi.com In the case of racemic this compound, a lipase (B570770) could selectively hydrolyze one enantiomer, allowing for the separation of the unreacted ester enantiomer and the hydrolyzed acid of the opposite configuration. The success of EKR depends on the enzyme's ability to discriminate between the two enantiomers.

Electrochemical Synthesis Methodologies for Green Routes

Electrochemical synthesis, or electrosynthesis, is emerging as a powerful green chemistry tool. By using electricity as a traceless reagent, it often avoids the need for harsh or toxic chemical oxidants and reductants, operates under mild conditions, and can minimize waste generation. researchgate.neteurekaselect.com

For the synthesis of α-amino acids, electrochemical carboxylation of imines is a promising green alternative to the traditional Strecker synthesis, which uses highly toxic cyanide. researchgate.netrsc.org This method involves the electrochemical reduction of an imine in the presence of carbon dioxide (CO2) to form an α-amino acid. rsc.org The synthesis of this compound could be envisioned starting from a suitable precursor like N-Boc-α-aminosulfone, which can undergo electrochemical carboxylation with atmospheric CO2. acs.org This approach has been shown to tolerate a variety of functional groups on the phenyl ring. acs.org

Another electrochemical strategy is the anodic oxidation of N-acylamino malonic acid monoesters. nih.govacs.org This process, known as the Hofer-Moest reaction, generates a transient N-acyliminium ion via decarboxylation, which can then be trapped by a nucleophile. nih.govacs.org While often used for intramolecular cyclizations to form unnatural amino acids, this methodology could potentially be adapted for intermolecular reactions. The use of flow microreactors in electrochemical synthesis further enhances its green credentials by enabling continuous production and improving reaction control. researchgate.netrsc.orgrsc.org

Recent advancements have also demonstrated the electrochemical synthesis of α-amino amides through a four-component reaction involving C(sp3)–H bond activation under metal- and external oxidant-free conditions. rsc.org This highlights the potential of electrosynthesis for constructing complex amino acid derivatives with high efficiency.

Photochemical Reactions and Photo-Redox Catalysis in Synthesis

Photochemical methods, particularly those employing visible-light photoredox catalysis, offer mild and efficient pathways for constructing complex organic molecules, including α-amino acid derivatives. These reactions utilize light to generate highly reactive radical intermediates from stable precursors under ambient conditions.

A key strategy for synthesizing α-tertiary amino esters involves the generation of alkyl radicals that add to ketimine intermediates. nih.gov For this compound, a potential route could involve the photoredox-catalyzed generation of a phenyl radical and its subsequent addition to a suitable imine derived from a phenylglyoxylate. Visible-light-mediated processes can combine primary amines, α-ketoesters, and alkyl iodides in a single step to form diverse α-tertiary amino esters. nih.gov The mechanism typically involves the in-situ formation of a ketiminium species, which undergoes a 1,2-addition of an alkyl radical generated from the photocatalytic cycle. nih.gov

The use of an organic acridinium-based photocatalyst allows for the stereoselective synthesis of α-amino acids from ubiquitous carboxylic acids as radical precursors. chemrxiv.org The photocatalyst, upon excitation by visible light, abstracts an electron from a deprotonated carboxylic acid, leading to a carboxyl radical that expels CO2 to form a carbon-centered radical. This radical then adds to a chiral sulfinyl imine, controlling the stereochemistry of the final product. chemrxiv.org This approach is advantageous as it avoids the production of large quantities of waste associated with systems that use pre-formed redox-active esters.

Furthermore, the synergistic combination of photoredox catalysis with biocatalysis, such as using pyridoxal (B1214274) 5'-phosphate (PLP) enzymes, represents a cutting-edge approach. nih.gov This merger enables the protecting-group-free synthesis of valuable non-canonical amino acids by taming radical intermediates for asymmetric catalysis. nih.gov

Sustainable and Green Chemistry Principles in Synthetic Route Development

Solvent-Free and Mechanochemical Synthesis Techniques

The development of synthetic routes that minimize or eliminate the use of volatile organic solvents is a cornerstone of green chemistry. Solvent-free and mechanochemical techniques are particularly attractive for their reduced environmental impact, operational simplicity, and often improved reaction rates and yields.

Solvent-Free Synthesis:

Solvent-free reactions can be conducted by heating the neat reactants, sometimes in the presence of a catalyst. For ester synthesis, direct reaction of carboxylic acids with alcohols can be performed under solvent-free conditions, although this may require high temperatures. A more efficient approach for ester synthesis involves the reaction of carboxylate salts with alkyl halides. An efficient, solvent-free method for synthesizing symmetric methylene (B1212753) diesters has been developed by reacting aromatic carboxylates with 1,n-dihaloalkanes, which could be adapted for the synthesis of related compounds.

Mechanochemical Synthesis:

Mechanochemistry utilizes mechanical energy, typically through ball milling or grinding, to induce chemical reactions. researchgate.net This technique is often performed in the absence of bulk solvents, leading to very high reagent concentrations and sometimes unique reactivity compared to solution-phase chemistry. The synthesis of amides and dipeptides has been successfully achieved using mechanochemical methods, demonstrating the potential for forming key bonds in amino acid chemistry without solvents. researchgate.net Similarly, β-amino esters have been prepared under solvent-free conditions using a domestic microwave oven, which provides rapid heating and can accelerate reactions. While a direct mechanochemical synthesis of this compound has not been specifically reported, the successful synthesis of other amino esters and related compounds under these conditions suggests its feasibility. researchgate.net

Atom Economy and Waste Minimization Strategies

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A high atom economy signifies a more sustainable process with minimal waste generation.

The calculation for percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

When evaluating synthetic routes to this compound, different methodologies will have vastly different atom economies.

Addition Reactions: These are the most atom-economical reactions, as all reactant atoms are incorporated into the final product, resulting in a 100% atom economy. A hypothetical direct addition of all necessary fragments to form the target molecule would be ideal.

Substitution Reactions: Classical esterification of 2-amino-2,2-diphenylacetic acid with methanol using an acid catalyst (like sulfuric acid) is a substitution reaction. While the methanol is a reactant, the acid is a catalyst and not included in the calculation. The reaction produces water as a byproduct, which lowers the atom economy. R-COOH + CH3OH <=> R-COOCH3 + H2O In this case, the atoms of the water molecule (H2O) are considered waste.

Wittig and Grignard Reactions: These types of reactions are known for their poor atom economy due to the generation of stoichiometric amounts of byproducts (e.g., triphenylphosphine (B44618) oxide in the Wittig reaction).

Reactions with Protecting Groups: Syntheses involving protecting and deprotecting steps inherently have lower atom economy because the atoms of the protecting groups are introduced and then removed as waste.

Waste minimization is directly linked to atom economy but also encompasses other factors like solvent use, energy consumption, and the generation of hazardous byproducts. Strategies for waste minimization in the synthesis of this compound include:

Catalytic Routes: Using catalysts (chemo-, bio-, photo-, or electro-catalysts) instead of stoichiometric reagents significantly reduces waste.

Solvent Selection: Choosing greener solvents or, ideally, employing solvent-free conditions minimizes solvent waste. rsc.org

Process Intensification: Techniques like flow chemistry can reduce reaction volumes, improve safety, and minimize waste from workups and purifications. researchgate.netrsc.orgrsc.org

One-Pot Reactions: Combining multiple synthetic steps into a single pot without isolating intermediates saves on solvents and reduces material loss.

By prioritizing catalytic, high-yield reactions with minimal byproducts, the synthesis of this compound can be made significantly more sustainable.

Biocatalytic and Enzymatic Approaches for Ester Formation

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a key pillar of green chemistry. Enzymes offer high selectivity (chemo-, regio-, and enantio-), operate under mild conditions (ambient temperature and pressure, neutral pH), and are biodegradable, reducing the environmental impact of chemical processes. nih.govnih.gov

For the synthesis of this compound, the key esterification step can be efficiently catalyzed by enzymes, particularly lipases. nih.govnih.govresearchgate.net Lipases are hydrolases that naturally catalyze the hydrolysis of fats, but in non-aqueous or low-water environments, they can effectively catalyze the reverse reaction: esterification. nih.govnih.gov

The lipase-catalyzed esterification of 2-amino-2,2-diphenylacetic acid with methanol would proceed via a "Ping-Pong Bi-Bi" mechanism. nih.govresearchgate.net This involves the formation of a covalent acyl-enzyme intermediate, followed by nucleophilic attack by the alcohol (methanol) to release the ester product and regenerate the free enzyme. researchgate.net

Key advantages of using biocatalysis for this transformation include:

Mild Reaction Conditions: Enzymatic reactions avoid the need for strong acids or high temperatures often required in chemical esterification, which can prevent the degradation of sensitive functional groups.

High Selectivity: Lipases can exhibit high enantioselectivity, making them ideal for the kinetic resolution of racemic 2-amino-2,2-diphenylacetic acid. mdpi.commdpi.com In a kinetic resolution, the enzyme would selectively esterify one enantiomer of the racemic acid, allowing for the separation of the chiral ester and the unreacted chiral acid. mdpi.com

Reduced Waste: Biocatalytic processes typically generate less waste compared to traditional chemical methods, as they avoid the use of harsh reagents and protecting groups.

The choice of lipase, solvent (or lack thereof in solvent-free systems), and reaction conditions are crucial for optimizing the yield and selectivity of the esterification. project-incite.eu Immobilized lipases are often preferred for industrial applications as they offer enhanced stability and can be easily recovered and reused, further improving the sustainability of the process. mdpi.com

Chemical Reactivity, Transformation, and Mechanistic Investigations

Reactivity Profiles of the Amino and Ester Functional Groups

The primary amine and methyl ester groups are the most accessible sites for chemical modification. Their reactivity is well-characterized, though influenced by the steric bulk of the adjacent diphenyl moiety.

The presence of a primary amino group (-NH₂) confers nucleophilic character upon the molecule. The lone pair of electrons on the nitrogen atom can readily attack electrophilic centers, leading to the formation of new covalent bonds. This reactivity is fundamental to numerous derivatization reactions.

Common derivatization reactions involving the amino group include:

N-Alkylation: The amine can be alkylated by reaction with alkyl halides through an SN2 mechanism. msu.edumsu.edu Due to the presence of two hydrogen atoms on the nitrogen, polyalkylation can occur, potentially leading to secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. msu.edumnstate.edu However, the significant steric hindrance imposed by the two bulky phenyl groups at the α-position likely reduces the rate of this reaction compared to less hindered primary amines.

N-Acylation: Reaction with acyl chlorides or acid anhydrides yields the corresponding N-acyl derivative (an amide). This reaction is typically robust and is a common method for protecting the amino group or introducing new functionalities.

Silylation: For analytical purposes, such as gas chromatography, the active hydrogen atoms of the amino group can be replaced with a silyl (B83357) group, for instance, by using a reagent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com This process increases the volatility and thermal stability of the compound. sigmaaldrich.com

Reaction with Carbonyls: The primary amine can react with aldehydes and ketones to form imines (Schiff bases), which can be further reduced to secondary amines. mnstate.edu

Table 1: Summary of Amine Derivatization Reactions

Reaction Type Reagent Example Product Type
N-Alkylation Methyl Iodide Secondary/Tertiary Amine
N-Acylation Acetyl Chloride Amide
Silylation MTBSTFA Silyl-amine
Imine Formation Benzaldehyde Imine (Schiff Base)

The methyl ester functional group is susceptible to nucleophilic attack at the carbonyl carbon, primarily leading to hydrolysis or transesterification.

Ester Hydrolysis: This is the cleavage of the ester bond to yield the parent carboxylic acid (2-amino-2,2-diphenylacetic acid) and methanol (B129727). The reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is an equilibrium process. The ester is typically heated with a dilute aqueous acid (e.g., HCl or H₂SO₄). chemguide.co.uk To drive the reaction to completion, an excess of water is required. chemguide.co.uk The mechanism involves initial protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): This pathway is generally more efficient as it is essentially irreversible. chemguide.co.uk The ester is treated with a hydroxide (B78521) source, such as sodium hydroxide. The reaction is driven to completion by the final deprotonation of the resulting carboxylic acid to form a carboxylate salt. Studies on other α-amino acid esters have shown that coordination to metal ions, such as palladium(II), can dramatically accelerate the rate of base hydrolysis by factors of many thousands. rsc.orgcu.edu.eg

Transesterification: This reaction involves the substitution of the methoxy (B1213986) group (-OCH₃) of the ester with a different alkoxy group (-OR') from an alcohol (R'OH). This process can also be catalyzed by either an acid or a base. It is an equilibrium-controlled process where the use of a large excess of the new alcohol can shift the equilibrium towards the desired product.

Table 2: Comparison of Ester Hydrolysis Pathways

Feature Acid-Catalyzed Hydrolysis Base-Catalyzed Hydrolysis (Saponification)
Catalyst H⁺ (e.g., HCl, H₂SO₄) OH⁻ (e.g., NaOH, KOH)
Nature Reversible Irreversible
Products Carboxylic Acid + Alcohol Carboxylate Salt + Alcohol
Conditions Heat with excess dilute acid Typically faster than acid hydrolysis

Transformations Involving the Diphenyl Moiety

The two phenyl rings constitute the core lipophilic structure of the molecule. While generally stable, they can undergo specific transformations.

The phenyl rings are potential sites for electrophilic aromatic substitution (EAS). However, the quaternary α-carbon to which they are attached acts as an electron-withdrawing group, which deactivates the rings towards EAS and would direct incoming electrophiles to the meta-positions. Reactions like nitration or halogenation would therefore require harsh conditions and may proceed with low efficiency.

A more contemporary approach for modifying the phenyl rings would involve modern cross-coupling reactions. If the starting material contained a halogenated phenyl ring (e.g., 2-amino-2-(4-iodophenyl)-2-phenylacetate), palladium-catalyzed reactions like Suzuki, Heck, or Buchwald-Hartwig amination could be employed to form new carbon-carbon or carbon-nitrogen bonds. Such strategies offer a modular way to introduce a wide variety of substituents onto the aromatic framework. acs.orgacs.org

More drastic transformations, such as the oxidative cleavage of an aromatic ring, have been demonstrated in model systems. For instance, a non-heme iron(II) complex was shown to cleave the aromatic ring of 2-amino-4-tert-butylphenol, mimicking the function of dioxygenase enzymes. nih.gov While this specific reaction is on a different substrate, it illustrates the possibility of cleaving the phenyl rings under specific catalytic conditions.

The three-dimensional structure of Methyl 2-amino-2,2-diphenylacetate is not static. Rotation is possible around several single bonds, including the bonds connecting the phenyl rings to the central carbon and the bonds of the amino ester backbone.

The two bulky phenyl groups create significant steric hindrance, which severely restricts free rotation. As a result, the molecule will preferentially adopt staggered conformations to minimize steric strain between the phenyl rings and the amino and ester groups. This restricted rotation gives the molecule a relatively rigid conformation. The specific preferred conformation (the arrangement of the phenyl rings relative to each other and to the other substituents) will have implications for how the molecule interacts with other molecules, such as enzyme active sites or chiral resolving agents.

Studies on other complex molecules show that conformational dynamics and the presence of stable, localized structures are critical to their function. mit.edu In related aminosugars, the conformation of side chains has been determined using NMR studies on stereospecifically labeled compounds, revealing preferences for specific rotamers (conformational isomers). nih.gov Similar principles govern the stereochemical behavior of this compound, where the steric demands of the diphenyl moiety are the dominant factor in determining its three-dimensional shape.

Mechanistic Elucidation of Key Synthetic and Transformation Pathways

Understanding the mechanisms of the reactions involving this compound is key to controlling the outcomes.

Mechanism of Amine Alkylation: The reaction of the primary amine with an alkyl halide proceeds via a standard SN2 mechanism. The nucleophilic nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a secondary ammonium salt. A base is then required to deprotonate the nitrogen, yielding the neutral secondary amine. msu.edumnstate.edu This process can be repeated to form a tertiary amine.

Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification): This is a two-step nucleophilic acyl substitution.

The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral intermediate with a negative charge on the oxygen.

The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the methoxide (B1231860) ion (CH₃O⁻) as the leaving group.

The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction, forming the carboxylate salt and methanol. chemguide.co.uk

Mechanism of Acid-Catalyzed Ester Hydrolysis: This multi-step process is initiated by the protonation of the carbonyl oxygen by an acid catalyst (H₃O⁺). This enhances the electrophilicity of the carbonyl carbon, which is then attacked by a water molecule. Subsequent proton transfers lead to the formation of a tetrahedral intermediate that can then eliminate a molecule of methanol, which is also protonated, to regenerate the acid catalyst and yield the final carboxylic acid product. chemguide.co.uk

Spectroscopic Interrogation of Reaction Intermediates

The identification and characterization of transient reaction intermediates are fundamental to elucidating reaction mechanisms. Spectroscopic techniques are powerful tools for this purpose, providing insights into the structure and conformation of these short-lived species.

In reactions involving esters of α-amino acids, intermediates such as N-acyliminium ions can be pivotal. These highly reactive species are significant in synthetic chemistry for forming carbon-carbon bonds adjacent to a nitrogen atom. nih.gov The characterization of cyclic N-acyliminium ions has been achieved in the gas phase through a combination of collision-induced dissociation tandem mass spectrometry and infrared ion spectroscopy. nih.gov By comparing the experimentally observed IR spectra with those calculated using Density Functional Theory (DFT), researchers can gain valuable information on the conformations of these intermediates. nih.gov

For a compound like this compound, the bulky diphenylmethyl group would significantly influence the properties of any reaction intermediate. The rotational barriers and ground-state structures of diphenylmethyl anions and cations have been studied using temperature-dependent ¹³C NMR spectroscopy. pnas.org These studies revealed that the ground state possesses a symmetrical propeller-like structure. The mechanism for the rotation of the phenyl groups is a nonsynchronous process, where the transition state involves one ring being coplanar and the other perpendicular to the plane of the central carbon atom. pnas.org Such spectroscopic insights are critical for understanding the steric and electronic environment of intermediates in reactions of this compound.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for quantifying the rates of chemical transformations and understanding the factors that influence them. The hydrolysis of esters, a fundamental reaction, is often the subject of such investigations.

The rate of hydrolysis of amino acid esters can be significantly affected by the structure of the amino acid, particularly the steric bulk of the side chain. rsc.org For this compound, the two phenyl groups on the α-carbon would be expected to exert a significant steric hindrance on the reaction center. Studies on the hydrolysis of other bulky amino acid esters have shown that branched side chains can lead to slower hydrolysis rates. rsc.org

The hydrolysis of esters is typically subject to catalysis by both acids and bases. The kinetics of the base-catalyzed hydrolysis of various amino acid esters have been studied, often revealing a second-order reaction—first-order with respect to both the ester and the hydroxide ion. chemrxiv.org The presence of metal complexes can also catalyze the hydrolysis of amino acid esters, leading to significant rate accelerations. For example, the hydrolysis of glycine (B1666218) methyl ester is accelerated by a factor of 2.25 x 10⁴ in the presence of a palladium(II) complex. researchgate.net

While specific kinetic data for the hydrolysis of this compound is not available in the reviewed literature, data from related compounds can provide an indication of the expected kinetic behavior. The following table presents kinetic data for the hydrolysis of various esters, illustrating the influence of structure on reactivity.

EsterConditionsRate Constant (k)Reference
Glycine methyl esterBase hydrolysis, 25°C- researchgate.net
Methionine methyl esterBase hydrolysis, 25°C- epa.gov
Histidine methyl esterBase hydrolysis, 25°C- epa.gov
Butyl Benzyl Phthalate (BBzP)Alkaline hydrolysis- chemrxiv.org

Note: Specific rate constant values were not provided in the source abstracts for all compounds. The table indicates the types of esters for which kinetic data is available.

Computational Modeling of Transition States and Reaction Coordinate Diagrams

Computational chemistry provides a powerful lens for examining the intricate details of reaction mechanisms, including the structures of transition states and the energetic profiles of reaction pathways.

Density Functional Theory (DFT) is a widely used computational method to model chemical reactions. nih.gov For the hydrolysis of esters, DFT calculations can be used to map the reaction coordinate, identifying the transition states and any intermediates along the pathway from reactants to products. ic.ac.uk These calculations can reveal whether a reaction proceeds through a concerted mechanism, where bond breaking and forming occur simultaneously, or a stepwise mechanism involving the formation of a tetrahedral intermediate. ic.ac.uk

For example, computational studies on the hydrolysis of methyl formate (B1220265) in water have shown that the reaction can be catalyzed by the autoionization products of water, hydroxide and hydronium ions, with a calculated activation free energy of 23.8 kcal/mol. nih.gov Such studies provide a detailed, atomistic view of the role of the solvent in the reaction mechanism.

The acidity of the transition state is another property that can be investigated computationally and correlated with experimental kinetic data. For the acid-catalyzed hydrolysis of esters, it has been found that the acidity of the transition state complex increases with the presence of electron-withdrawing groups in either the acyl or alkyl portions of the ester. arkat-usa.org From the pKa of various transition state complexes, the vibrational frequency of the carbonyl group in the transition state has been estimated to be around 1300 ± 100 cm⁻¹, which is indicative of the structural features of these transient species. arkat-usa.org

Applications As a Versatile Synthetic Building Block and Intermediate

Utility as a Chiral Auxiliary and Ligand Precursor in Asymmetric Catalysis

While direct and extensive reports on the use of Methyl 2-amino-2,2-diphenylacetate as a chiral auxiliary are not prevalent, its structural components suggest significant potential in this area. Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the diastereoselective formation of new stereocenters. The core structure of this compound, which can be derived from diphenylglycine, is analogous to other successful chiral auxiliaries. For instance, pseudoephenamine, which also contains a 1,2-diphenylethanolamine backbone, is a highly effective chiral auxiliary in asymmetric alkylation reactions, facilitating the synthesis of enantiomerically enriched carboxylic acids, aldehydes, ketones, and alcohols. researchgate.net

The presence of both an amino and an ester group in this compound allows for its derivatization into a variety of chiral ligands for asymmetric catalysis. Amino acid-derived ligands, particularly those from non-proteinogenic amino acids, are of great interest due to their modularity and the stereochemical control they can impart. For example, chiral ligands can be synthesized from amino acid esters for use in metal-catalyzed reactions, such as the enantioselective alkylation of imines. mdpi.com The diphenylmethyl group of the target compound can provide the necessary steric bulk to create a well-defined chiral environment around a metal center, which is crucial for high enantioselectivity. The synthesis of new chiral 2,2′-bipyridyl-type ligands has been achieved through the de novo construction of pyridine (B92270) nuclei, where the chirality is introduced from natural sources. durham.ac.uk A similar strategy could be envisioned for this compound, where its inherent chirality could be transferred to novel ligand scaffolds.

Potential Ligand Type Synthetic Strategy Potential Application in Asymmetric Catalysis
Schiff Base LigandsCondensation of the amino group with a chiral or achiral aldehyde/ketone.Asymmetric alkylations, reductions, and cycloadditions.
Bipyridine LigandsMulti-step synthesis involving the construction of pyridine rings from the amino acid backbone.Asymmetric allylic substitutions and oxidations.
Phosphine (B1218219) LigandsDerivatization of the amino or ester group to incorporate phosphine moieties.Asymmetric hydrogenation and cross-coupling reactions.

Precursor for the Construction of Complex Organic Molecules and Natural Product Analogues

The construction of complex organic molecules and analogues of natural products often relies on the use of versatile and stereochemically defined building blocks. rsc.org this compound, with its quaternary stereocenter and orthogonal functional groups, is an attractive starting material for diversity-oriented synthesis, a strategy aimed at producing structurally diverse small molecules. researchgate.net

The amino and ester functionalities can be selectively manipulated to build molecular complexity. For instance, the amino group can be acylated, alkylated, or used as a nucleophile in various C-N bond-forming reactions, while the ester can be hydrolyzed, reduced, or converted to other functional groups. These transformations pave the way for the synthesis of a wide range of derivatives. The synthesis of nonproteinogenic α,α-disubstituted α-amino acids is of considerable interest as these can be incorporated into peptides to induce specific conformations or to act as enzyme inhibitors. google.com.ly

While specific total syntheses of natural products starting directly from this compound are not widely documented, its structural motifs are found in various bioactive compounds. The synthesis of peptidic natural products and their analogues often requires access to a diverse pool of non-standard amino acids. researchgate.netuni.lu The palladium-catalyzed δ-methyl C–H olefination of aliphatic amines and amino acids represents a modern approach to simplify the synthesis of nonproteinogenic amino acids. nih.gov Such advanced synthetic methods could be applied to derivatives of this compound to generate even more complex and unique building blocks for natural product synthesis.

Integration into the Synthesis of Bioactive Scaffolds and Heterocyclic Systems

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing these structural motifs. nih.govnih.gov Amino acids serve as excellent starting materials for the synthesis of a variety of heterocyclic compounds due to the presence of both amino and carboxylic acid (or ester) functionalities, which can participate in cyclization reactions. nih.gov

This compound can be envisioned as a precursor for various bioactive heterocyclic scaffolds. For example, the condensation of the amino group with a suitable carbonyl compound can lead to the formation of hydrazones, which can then be cyclized to form heterocyclic rings containing two nitrogen atoms. researchgate.net The synthesis of substituted imidazoles, triazines, and thiazolidines has been achieved starting from 2-aminobenzothiazole. nih.gov A similar synthetic logic could be applied to this compound to generate novel diphenyl-substituted heterocyclic systems.

The development of bioactive poly-heterocycles is an active area of research, with compounds often exhibiting interesting pharmacological properties. sciforum.net The synthesis of bioactive heterocycles from enaminonitrile derivatives has been reported, leading to pyranopyrazole moieties incorporated with pyrimidinone, oxazinone, and iminopyrimidine rings. researchgate.net The amino group of this compound could potentially react with suitable reagents to form enamine-like intermediates, which could then undergo cyclization to afford novel heterocyclic structures. The synthesis of β-silylenones via a Pd/Cu-catalyzed four-component silylcarbonylation of alkynes has been shown to be compatible with a wide range of functional groups, including those found in bioactive molecules. acs.orgacs.org This highlights the potential for incorporating the diphenylglycine scaffold into complex, functionalized molecules.

Heterocyclic System Potential Synthetic Route from this compound Potential Bioactivity
Imidazoles/Thiazoles Reaction of the amino group with α-haloketones or related synthons.Antifungal, Anti-inflammatory
Pyrimidines/Pyrimidinones Condensation with 1,3-dicarbonyl compounds or their equivalents.Antiviral, Anticancer
Benzodiazepines Multi-step synthesis involving condensation with o-aminobenzophenones or related precursors.Anxiolytic, Anticonvulsant
Oxazinones/Thiazinones Reaction with phosgene (B1210022) or thiophosgene (B130339) derivatives followed by intramolecular cyclization.Antibacterial, Enzyme inhibitors

Development of Supramolecular Assemblies and Co-crystals

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, and co-crystallization has emerged as a powerful tool to modify the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their chemical structure. researchgate.netnih.gov Amino acids are particularly promising co-formers due to their ability to form robust hydrogen bonds through their amino and carboxyl groups, often in a zwitterionic state. rsc.orgnih.gov These interactions can lead to the formation of supramolecular assemblies and co-crystals with improved solubility, stability, and bioavailability. nih.gov

This compound, as an amino acid derivative, is an excellent candidate for the formation of co-crystals. The amino group can act as a hydrogen bond donor, while the ester carbonyl oxygen can act as a hydrogen bond acceptor. These functionalities can engage in predictable intermolecular interactions, known as supramolecular synthons, with suitable co-former molecules. nih.gov The formation of co-crystals is often guided by the principle of hydrogen bond complementarity between the API and the co-former.

The propensity of amino acids to form co-crystals is well-documented. For instance, L-proline has been shown to enhance the solubility and absorption of various APIs through co-crystallization. rsc.org Furthermore, a co-crystal of 2-amino-6-methyl pyridine with diphenylacetic acid has been successfully synthesized and characterized, demonstrating the ability of the diphenylacetic acid scaffold to participate in co-crystal formation through hydrogen bonding. nih.gov Given that this compound contains this very scaffold, it is highly probable that it can form stable co-crystals with a variety of co-formers, including those with carboxylic acid, amide, or pyridine functionalities. The development of such co-crystals could be a viable strategy to improve the properties of new or existing drug candidates. The formation of pharmaceutical co-crystals involves the self-assembly of the API and a co-former into a new crystalline lattice, a process driven by non-covalent interactions.

Advanced Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide fundamental insights into the molecular architecture of methyl 2-amino-2,2-diphenylacetate by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, their connectivity, and the stereochemistry of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the two phenyl groups typically appear as a complex multiplet in the downfield region, generally between δ 7.2 and 7.5 ppm. The exact chemical shifts and multiplicities are influenced by the substitution pattern and the electronic effects of the amino and ester groups. The methoxy (B1213986) protons (-OCH₃) of the ester group are expected to appear as a sharp singlet further upfield, typically around δ 3.7 ppm. The protons of the primary amine group (-NH₂) would likely produce a broad singlet, the chemical shift of which can be variable and is dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon of the ester group is expected to have a characteristic chemical shift in the range of δ 170-175 ppm. The quaternary carbon atom to which the two phenyl groups and the amino group are attached would appear in the aliphatic region, but further downfield due to the attached electronegative atoms. The carbons of the phenyl rings will show a series of signals in the aromatic region (approximately δ 125-145 ppm). The methyl carbon of the ester group will be found in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic C-H7.2 - 7.5Multiplet125 - 130
Aromatic C (ipso)--140 - 145
-OCH₃~3.7Singlet~52
-NH₂VariableBroad Singlet-
C=O--170 - 175
Quaternary C--~70

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound. These vibrational spectroscopy methods are based on the absorption of IR radiation or the inelastic scattering of monochromatic light, respectively, which correspond to the vibrational modes of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group are typically observed as one or two bands in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the ester group is a strong, sharp band usually found around 1735 cm⁻¹. The C-O stretching vibrations of the ester will appear in the 1300-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings appear in the 1600-1450 cm⁻¹ region.

Interactive Data Table: Characteristic IR and Raman Bands for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Primary AmineN-H Stretch3300 - 3500Weak
EsterC=O Stretch~1735Observable
EsterC-O Stretch1300 - 1000Observable
AromaticC-H Stretch>3000Strong
AromaticC=C Stretch1600 - 1450Strong

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is dominated by the absorption of the phenyl groups. The presence of the aromatic rings gives rise to characteristic π → π* transitions. These transitions are typically observed as a series of absorption bands in the UV region, often with a strong absorption maximum (λmax) around 260 nm. The presence of the amino and ester functional groups can cause slight shifts in the absorption maxima and may introduce weak n → π* transitions at longer wavelengths. The intensity and position of these bands can be influenced by the solvent polarity.

Interactive Data Table: Expected UV-Vis Absorption Data for this compound

Transition Type Expected λmax (nm) Chromophore
π → π~260Phenyl rings
n → π>280 (weak)C=O, -NH₂

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. A common fragmentation would be the loss of the methoxycarbonyl group (-COOCH₃) to give a stable diphenylmethylamine cation. Another prominent fragmentation pathway could involve the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), leading to the formation of a resonance-stabilized iminium ion. The fragmentation pattern of the related compound, methyl 2,2-diphenylacetate, shows a base peak at m/z 167, corresponding to the diphenylmethyl cation [ (C₆H₅)₂CH⁺ ]. A similar fragmentation pattern, with adjustments for the amino group, would be expected for this compound.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Possible Fragment Ion Fragment Structure
241Molecular Ion [M]⁺[C₁₅H₁₅NO₂]⁺
182[M - COOCH₃]⁺[(C₆H₅)₂CNH₂]⁺
167[(C₆H₅)₂CH]⁺Diphenylmethyl cation
77[C₆H₅]⁺Phenyl cation

Chromatographic Techniques for Purity and Enantiomeric Excess Assessment

Chromatographic techniques are essential for separating this compound from impurities and for resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. The development of a suitable HPLC method involves optimizing several parameters to achieve good resolution, peak shape, and analysis time.

A typical reversed-phase HPLC method would employ a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase would be a critical parameter to control the ionization state of the amino group and achieve optimal separation. Gradient elution, where the proportion of the organic modifier is increased during the run, might be necessary to elute all components with good peak shapes. Detection is commonly performed using a UV detector, set at a wavelength where the analyte absorbs strongly, such as around 260 nm.

For the determination of enantiomeric excess, chiral HPLC is required. This involves the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers of this compound. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for the separation of enantiomers of amino acid derivatives. The mobile phase for chiral separations is typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. The choice of the specific CSP and mobile phase composition is critical for achieving baseline separation of the enantiomers, allowing for accurate quantification of the enantiomeric excess.

Interactive Data Table: Typical HPLC Method Parameters for this compound

Parameter Purity Assessment (Reversed-Phase) Enantiomeric Excess (Chiral)
Column C18, 4.6 x 150 mm, 5 µmChiral (e.g., polysaccharide-based)
Mobile Phase Acetonitrile/Water with bufferHexane/Isopropanol
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min
Detection UV at ~260 nmUV at ~260 nm
Injection Volume 10 µL10 µL

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile compounds. However, direct GC analysis of polar compounds like amino acid esters can be challenging due to their low volatility and potential for thermal decomposition in the injector port. thermofisher.com To overcome these limitations, derivatization is a crucial step that chemically modifies the analyte to increase its volatility and thermal stability, thereby improving chromatographic separation and detection. researchgate.netresearchgate.netjfda-online.com

For a compound such as this compound, which contains a primary amine and an ester functional group, derivatization is essential for successful GC analysis. The active hydrogen atoms in the amino group can lead to intermolecular hydrogen bonding, which decreases volatility. researchgate.net Chemical modification of these functional groups converts the non-volatile compound into a more volatile derivative suitable for GC. researchgate.net

Common derivatization strategies for compounds with amino and carboxylic acid functionalities include silylation and acylation. researchgate.net Silylation reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are frequently used to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group. This process significantly increases the volatility and stability of the analyte, allowing for enhanced separation and detection. thermofisher.com Acylation, on the other hand, involves the introduction of an acyl group.

The derivatized this compound can then be analyzed using a GC system, often coupled with a mass spectrometer (MS) for definitive identification. embrapa.br The choice of GC column is also critical for achieving good separation. A 5% phenyl methylpolysiloxane column is often effective for the analysis of derivatized amino acids. thermofisher.com

Table 1: GC Derivatization Reagents and Their Applications

Derivatization Reagent Target Functional Group Resulting Derivative Key Advantages
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) Amino, Hydroxyl, Carboxyl Trimethylsilyl (TMS) ether/ester/amine Forms very volatile by-products. thermofisher.com
Acylating Agents (e.g., acid anhydrides, acyl halides) Amino, Hydroxyl Acyl derivative Improves stability and volatility.

Chiral Chromatography for Enantiomeric Purity Determination

The determination of enantiomeric purity is a critical aspect of pharmaceutical analysis, as enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. nih.gov Chiral chromatography is a powerful technique for separating enantiomers, allowing for the quantification of each in a mixture. nih.govnih.gov This is particularly relevant for compounds like this compound, which possesses a chiral center.

High-performance liquid chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a widely used method for enantiomeric separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are known for their broad chiral recognition capabilities. windows.net For instance, cellulose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3-chloro-4-methylphenylcarbamate) are effective in resolving a wide variety of racemic compounds. windows.net The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector of the CSP. nih.gov

The choice of mobile phase is also crucial for achieving optimal separation. Chiral separations can be performed in normal-phase, reversed-phase, or polar-organic modes. windows.net The development of sub-2 µm particle-packed chiral columns for ultra-high performance liquid chromatography (UHPLC) has further enhanced the efficiency and speed of enantiomeric separations. tesisenred.net

Table 2: Common Chiral Stationary Phases for HPLC

Chiral Stationary Phase (CSP) Type Chiral Selector Typical Applications
Polysaccharide-based Cellulose and amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) windows.net Broad applicability for a wide range of chiral compounds. windows.net
Pirkle-type (brush-type) π-acidic or π-basic aromatic rings Separation of compounds with aromatic systems.
Macrocyclic glycopeptide Antibiotics (e.g., teicoplanin, vancomycin) Separation of amino acids and other polar compounds.

X-ray Diffraction Analysis for Solid-State Structure and Intermolecular Interactions

Furthermore, XRD analysis reveals the nature and geometry of intermolecular interactions that stabilize the crystal lattice. mdpi.com These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, are crucial in understanding the physical properties of the solid material. cambridgemedchemconsulting.com In the crystal structure of a related compound, 2-aminopyridinium diphenylacetate, N-H···O and C-H···O hydrogen bonds were identified as significant packing forces. researchgate.net Similarly, for this compound, the amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor, leading to the formation of intermolecular hydrogen bonds. mdpi.com

Table 3: Common Intermolecular Interactions in Organic Crystals

Interaction Type Description Typical Energy (kcal/mol)
Hydrogen Bond An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. cambridgemedchemconsulting.com ~1-10 cambridgemedchemconsulting.com
van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules. < 1
π-π Stacking Attractive, noncovalent interactions between aromatic rings. ~1-3 cambridgemedchemconsulting.com

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Investigations of Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules with high accuracy. For Methyl 2-amino-2,2-diphenylacetate, DFT calculations can reveal details about its electron distribution, orbital energies, and vibrational modes, which are critical for understanding its chemical behavior.

Geometry Optimization and Vibrational Frequency Analysis

The first step in a computational study is typically to find the most stable three-dimensional arrangement of atoms, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set, the molecule's geometry is adjusted to find a minimum on the potential energy surface. Following optimization, a vibrational frequency analysis is performed to confirm that the structure is a true minimum (indicated by the absence of imaginary frequencies) and to predict its infrared and Raman spectra. These calculated spectra can be compared with experimental data to validate the computational model.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). kyushu-u.ac.jp The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this compound, FMO analysis would map the distribution of these orbitals across the molecule, identifying the most likely sites for nucleophilic and electrophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While DFT provides a static picture, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations can model the conformational landscape of this compound, revealing how the phenyl rings and amino group move relative to each other. Furthermore, by including solvent molecules in the simulation, it is possible to study how different environments, such as water or organic solvents, affect its preferred conformation and dynamic behavior.

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical methods can be employed to model chemical reactions involving this compound. By calculating the energy of reactants, products, and intermediate transition states, it is possible to map out the entire reaction pathway. This provides valuable information on reaction mechanisms and activation energies, helping to predict reaction kinetics and outcomes under various conditions.

Intermolecular Interactions and Crystal Engineering Simulations

The way molecules pack together in a solid state is governed by intermolecular interactions. Understanding these forces is the basis of crystal engineering, which seeks to design and control the formation of molecular crystals with desired properties.

Pi-Stacking and Other Non-Covalent Interactions

The supramolecular architecture and crystal packing of this compound are significantly influenced by a variety of non-covalent interactions. The presence of two phenyl rings directly attached to the same carbon atom (a gem-diphenyl group) creates a region rich in π-electrons, making π-stacking a key interaction in the solid state.

Theoretical studies on aromatic systems demonstrate that π-π stacking interactions are a major stabilizing force, arising from a combination of dispersion forces and electrostatic interactions. rsc.org For molecules containing phenyl rings, parallel-displaced and T-shaped geometries are common motifs that maximize attractive interactions while minimizing Pauli repulsion. scirp.org In the case of this compound, the bulky nature of the gem-diphenyl arrangement likely influences the specific geometry of these π-stacking interactions, potentially leading to distorted or offset stacking arrangements to accommodate the steric hindrance.

Computational methods such as Density Functional Theory (DFT) are instrumental in analyzing these interactions. For instance, DFT calculations can elucidate the strength and geometry of hydrogen bonds and quantify the energetic contributions of π-stacking. nih.gov Analysis of the molecular structure of compounds with similar diphenylmethyl moieties, such as diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate (B8477223) and diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate, reveals the presence of intra- and intermolecular C-H···O hydrogen bonds that consolidate the molecular conformation and crystal packing. nih.gov It is highly probable that similar interactions are present in the crystal structure of this compound.

Furthermore, n→π* interactions, which involve the delocalization of a lone pair of electrons into an adjacent π* orbital, can also contribute to conformational stability. nyu.edu In this compound, such an interaction could occur between the lone pair of the amine nitrogen and the π-system of one of the phenyl rings, influencing the molecule's preferred conformation. The interplay of these various non-covalent forces dictates the final, most stable three-dimensional arrangement of the molecules in the crystal lattice.

Computational Design of Co-crystals and Solid Forms

The computational design of co-crystals and other solid forms of active pharmaceutical ingredients (APIs) is a rapidly advancing field aimed at optimizing the physicochemical properties of a drug substance. For a molecule like this compound, computational tools can be employed to predict and design novel solid forms with potentially improved characteristics.

One of the primary computational techniques in this area is Crystal Structure Prediction (CSP) . CSP algorithms explore the potential energy landscape of a molecule to identify low-energy, thermodynamically plausible crystal structures. chemrxiv.orgrsc.org For this compound, a CSP study would begin by defining the molecular geometry and then systematically generating a multitude of possible packing arrangements in various space groups. These hypothetical structures are then ranked by their lattice energies, providing a set of likely polymorphs.

Another powerful tool is the use of virtual co-former screening . This approach computationally assesses the likelihood of a co-crystal forming between the target molecule and a library of potential co-formers. Methods like the calculation of hydrogen bond propensity and the use of models such as COSMO-RS (COnductor-like Screening MOdel for Realistic Solvents) can predict the thermodynamics of co-crystal formation. nih.govresearchgate.net For this compound, with its amine and ester functional groups, a virtual screen would identify co-formers that can form robust supramolecular synthons, such as carboxylic acids or other molecules with complementary hydrogen bonding sites. pharmaexcipients.com

The selection of co-formers can be guided by the pKa difference between the API and the co-former, which helps to distinguish between co-crystal and salt formation. Given that this compound is an amino acid ester, amino acids themselves or other pharmaceutically acceptable co-formers could be computationally screened.

The table below illustrates a hypothetical computational screening workflow for this compound.

Computational Method Purpose Application to this compound
Crystal Structure Prediction (CSP) To predict potential polymorphs of the pure compound.Generation of a landscape of possible crystal packings to identify stable solid forms.
COSMO-RS To screen for suitable co-formers based on thermodynamic calculations.Prediction of the miscibility and likelihood of co-crystal formation with a library of candidate co-formers.
Hydrogen Bond Propensity Analysis To evaluate the probability of hydrogen bond formation between the API and potential co-formers.Identification of co-formers with a high probability of forming strong and directional hydrogen bonds with the amine and ester groups.
Molecular Electrostatic Potential (MEP) Mapping To visualize the electron density distribution and identify sites for intermolecular interactions.Mapping of positive and negative potential regions on the molecular surface to guide the selection of complementary co-formers.

By integrating these computational approaches, researchers can rationally design and prioritize experimental efforts to discover new solid forms of this compound with tailored properties.

Derivatization, Analogues, and Structure Reactivity Relationships

Synthesis of Substituted Methyl 2-amino-2,2-diphenylacetate Derivatives

The synthesis of substituted derivatives of this compound can be achieved through various chemical modifications, primarily targeting the amino and ester functional groups. These modifications allow for the introduction of a wide range of substituents, thereby altering the molecule's physical and chemical properties.

N-Substituted Derivatives:

The nitrogen atom of the amino group is a primary site for derivatization. N-alkylation and N-acylation are common strategies to introduce new functional groups. For instance, N-aryl derivatives of α-amino acid methyl esters have been synthesized using diaryliodonium salts in a copper-catalyzed Ullmann-type reaction. researchgate.net This method has been successfully applied to various amino acid esters, maintaining the chiral integrity of the starting material. researchgate.net A similar approach could be employed for the N-arylation of this compound.

Enzymatic methods also present a viable route for N-acylation. For example, immobilized Candida antarctica lipase (B570770) (Novozyme 435) has been used to catalyze the aminolysis of methyl esters to produce N-acylethanolamines in high yields. nih.gov This biocatalytic approach offers a mild and selective alternative to traditional chemical methods for the synthesis of N-acyl derivatives of this compound.

A variety of N-terminal modifications are available for peptides, which can be analogously applied to this amino acid derivative. These include acetylation, and the attachment of biotin, various fluorescent dyes (like FAM, Cy3, Cy5), and other labeling groups. genscript.com

Ester Modifications:

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 2-amino-2,2-diphenylacetic acid, which can then be coupled with various alcohols or amines to form different esters or amides. lgcstandards.comnih.gov This carboxylic acid derivative serves as a versatile intermediate for further modifications.

The following table summarizes some potential synthetic routes for substituted this compound derivatives based on analogous reactions reported in the literature.

Derivative TypeSynthetic MethodReagents and ConditionsPotential Product
N-Aryl Ullmann-type condensationDiaryliodonium salt, Copper catalystN-Aryl-methyl 2-amino-2,2-diphenylacetate
N-Acyl Enzymatic aminolysisAmine, Immobilized Lipase (e.g., Novozyme 435)N-Acyl-methyl 2-amino-2,2-diphenylacetate
Carboxylic Acid HydrolysisAcid or base catalysis2-Amino-2,2-diphenylacetic acid

Investigation of Analogues with Modified Amino Acid Backbones

Modifying the backbone of this compound can lead to the creation of peptidomimetics with altered conformational preferences and biological activities. slideshare.netnih.gov These modifications can involve replacing the amide bond, introducing constraints, or altering the stereochemistry.

One approach to backbone modification is the synthesis of dipeptide analogues. For example, dipeptide analogues of fluorinated aminophosphonic acids have been synthesized and studied as enzyme inhibitors. nih.gov A similar strategy could be applied to incorporate 2-amino-2,2-diphenylacetic acid into dipeptide structures with non-natural backbones.

The introduction of unsaturation or new stereocenters into the backbone are other modification strategies. In the maturation of some peptides, dehydratases can generate dehydroamino acids from serine or threonine residues. Subsequent hydrogenation can then lead to the formation of D-amino acids. nih.gov Such enzymatic or chemical transformations could potentially be used to create analogues of this compound with modified backbones.

Furthermore, the synthesis of proteins containing modified dipeptides has been demonstrated using suppressor tRNA activated with a non-proteinogenic dipeptide in the presence of modified ribosomes. nih.gov This technique opens up possibilities for incorporating analogues of 2-amino-2,2-diphenylacetic acid into larger peptide and protein scaffolds.

The table below outlines some strategies for modifying the amino acid backbone, based on established methods in peptide chemistry.

Modification StrategyDescriptionExample from LiteraturePotential Analogue of this compound
Dipeptide Analogues Incorporation into a dipeptide with a non-natural linkage.Synthesis of fluorinated aminophosphonic acid dipeptide analogues. nih.govA dipeptide containing 2-amino-2,2-diphenylacetic acid linked via a phosphonate (B1237965) or other non-amide bond.
Backbone Unsaturation Introduction of a double bond into the peptide backbone.Enzymatic dehydration of serine/threonine residues. nih.govAn analogue with a dehydro-diphenylglycine residue.
Stereochemical Inversion Conversion of the α-carbon to the D-configuration.Hydrogenation of dehydroamino acids. nih.govD-Methyl 2-amino-2,2-diphenylacetate.
Incorporation into Proteins Site-specific insertion into a protein sequence.Use of suppressor tRNA with modified dipeptides. nih.govA protein containing a 2-amino-2,2-diphenylacetic acid residue.

Systematic Studies of Structure-Reactivity and Structure-Selectivity Correlations

Systematic studies of the structure-reactivity and structure-selectivity relationships of this compound derivatives are essential for the rational design of molecules with desired properties. These studies typically involve synthesizing a series of related compounds with systematic variations in their structure and then evaluating their performance in a particular application, such as chiral recognition.

In the context of chiral polymers, the structure of the monomer unit, including the nature of its substituents, can have a profound impact on the polymer's helical structure and its ability to separate enantiomers. For example, in a study of poly(biphenylylacetylene)s with L-amino acid pendants, the chiral recognition ability was found to be significantly affected by the type of amino acid residue. chemrxiv.org Specifically, a polymer with an L-leucine pendant showed the highest chiral recognition, suggesting that the size and shape of the substituent play a crucial role in the enantioselective interaction with the analyte. chemrxiv.org

The regioselectivity of chemical reactions involving derivatives of this compound can also be controlled by the electronic properties of the substituents. In a Pd/Cu-catalyzed silylcarbonylation of alkynes, the regioselectivity was determined by the electronic nature of the silyl (B83357) group. acs.org Electron-withdrawing groups favored the formation of one regioisomer, while electron-donating groups led to the other. acs.org This principle can be applied to control the outcome of reactions involving derivatives of this compound.

The following table presents key findings from studies on related systems that illustrate the principles of structure-reactivity and structure-selectivity correlations.

System StudiedKey FindingImplication for this compound Derivatives
Poly(biphenylylacetylene)s with L-amino acid pendants chemrxiv.orgThe type of amino acid residue significantly influences the chiral recognition ability of the polymer.The choice of substituent on the this compound monomer can be used to tune the chiral selectivity of the resulting polymer.
Pd/Cu-catalyzed silylcarbonylation of alkynes acs.orgThe electronic properties of the substituents control the regioselectivity of the reaction.The reactivity and selectivity of reactions involving derivatives can be controlled by the electronic nature of the introduced substituents.
Poly(phenylacetylene)s with phenylcarbamate pendants nih.govThe helical structure of the polymer, influenced by the solvent, affects its chiral recognition ability.The conformation of polymers derived from this compound can be controlled to optimize their chiral separation performance.

Polymerization and Chiral Recognition of Related Diphenylacetylene (B1204595) Polymers

Polymers derived from diphenylacetylene monomers bearing chiral pendants, such as those derived from amino acids, have shown great promise as chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). mdpi.comscas.co.jpchiraltech.comchromatographytoday.com The chiral recognition ability of these polymers is closely related to their higher-order structure, particularly the formation of a one-handed helical conformation. nih.govresearchgate.netrsc.org

Polymer Synthesis and Helicity:

Optically active poly(diphenylacetylene)s are often synthesized by polymerizing a diphenylacetylene monomer that has been functionalized with a chiral group. For example, poly(diphenylacetylene)s bearing L-alanine moieties have been synthesized, and these polymers exhibit strong circular dichroism signals, indicating the formation of a helical structure with an excess of one handedness. acs.org

In some cases, the helical structure can be induced or enhanced after polymerization. For instance, a poly(diphenylacetylene) with carboxylic acid pendants can be induced to form a one-handed helix by thermal annealing in the presence of a nonracemic amine. researchgate.net This induced helicity can be "memorized" by the polymer even after the chiral amine is removed. researchgate.net The helical structure of these polymers has been directly visualized using atomic force microscopy, confirming the formation of ordered two-dimensional monolayers with a specific helical pitch and handedness. rsc.org

Chiral Recognition:

The enantioselectivity of these helical polymers as CSPs is highly dependent on both the nature of the chiral pendant and the helicity of the polymer backbone. chemrxiv.orgresearchgate.net In a study of poly(diphenylacetylene)s with chiral pendants, it was found that a kinetically trapped helical state exhibited significantly different chiral recognition abilities compared to the thermodynamically stable helical state of the same polymer. researchgate.net

The choice of amino acid used to create the chiral pendant has a dramatic effect on the chiral recognition capabilities of the resulting polymer. For instance, a study on poly(biphenylylacetylene)s with different L-amino acid pendants found that the polymer with an L-leucine pendant showed superior chiral recognition compared to those with L-isoleucine, L-alanine, or L-phenylalanine. chemrxiv.org This highlights the importance of the specific interactions between the chiral pendant, the helical polymer backbone, and the analyte.

The following table summarizes the key features of chiral recognition by poly(diphenylacetylene)s with amino acid-derived pendants.

Polymer SystemKey FeatureChiral Recognition Performance
Poly(diphenylacetylene) with (S)-1-phenylethylamine pendants mdpi.comFormation of a preferred-handed helical conformation upon thermal annealing.Enhanced chiral recognition for a variety of racemates compared to the non-helical polymer.
Poly(biphenylylacetylene) with L-amino acid pendants chemrxiv.orgThe type of L-amino acid residue significantly impacts chiral recognition.L-leucine pendant provided the highest chiral separation for various racemic compounds.
Poly(diphenylacetylene) with memorized helicity researchgate.netKinetically-trapped and thermodynamically-stable helical states show different chiral recognition.The separation of enantiomers is highly dependent on the higher-order structure of the polymer.
Poly(phenylacetylene) with L-alanine moieties acs.orgInduction of a helical conformation with an excess of one handedness.Demonstrates the principle of transferring chirality from the pendant to the polymer backbone for chiral applications.

Future Research Directions and Emerging Paradigms

Integration with Flow Chemistry and Automation for Scalable Synthesis

The demand for efficient and scalable production of fine chemicals and pharmaceutical intermediates has propelled the adoption of continuous-flow manufacturing. This technology offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and the potential for automation. nih.gov The synthesis of α-amino acid esters, a class to which Methyl 2-amino-2,2-diphenylacetate belongs, is increasingly being adapted to flow chemistry protocols. researchgate.netmit.eduamidetech.comrsc.org

Researchers are actively exploring the integration of flow reactors for various synthetic steps involved in the production of α,α-disubstituted α-amino acids. nih.gov This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. researchgate.net Furthermore, the automation of these flow systems enables high-throughput screening of reaction conditions and the rapid synthesis of libraries of derivatives for further investigation. chimia.chresearchgate.net The development of automated fast-flow peptide synthesizers (AFPS) showcases the potential for the rapid assembly of complex molecules, a technology that could be adapted for the synthesis of peptides incorporating this compound. mit.eduamidetech.com

Table 1: Comparison of Batch vs. Flow Synthesis

FeatureBatch SynthesisFlow Synthesis
Scalability Often challengingReadily scalable
Safety Higher risk with exothermic reactionsEnhanced safety due to small reaction volumes
Control Less precise control over parametersPrecise control over temperature, pressure, and time
Efficiency Can be lower due to manual handlingOften higher yields and purity
Automation Difficult to fully automateEasily integrated with automation

Exploiting Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The development of novel catalytic systems is a cornerstone of modern organic synthesis, enabling reactions with high efficiency and stereoselectivity. For the synthesis of α-amino acids and their derivatives, including chiral variants, a variety of catalytic approaches are being explored. frontiersin.orgacs.orgacs.org

Recent advancements include the use of photoredox catalysis for the asymmetric synthesis of unnatural α-amino acids, a method that offers mild reaction conditions and avoids the use of toxic reagents. rsc.org Chiral aldehyde catalysis has also emerged as a powerful tool for the asymmetric functionalization of N-unprotected amino esters. frontiersin.org Furthermore, biocatalysis, utilizing enzymes like transaminases, provides a green and highly selective route to enantiomerically pure D-amino acids. mdpi.com The discovery and evolution of protoglobin nitrene transferases for the enantioselective amination of carboxylic acid esters represents another promising biocatalytic approach. nih.gov The development of cooperative catalytic systems, such as the Cu/Pd-catalyzed silylcarbonylation of acetylenes, is expanding the toolbox for creating complex molecular architectures. acs.org

Computational Design and Predictive Modeling for De Novo Synthesis and Applications

The synergy between computational chemistry and experimental synthesis is accelerating the discovery and development of new molecules with tailored properties. Computational design and predictive modeling are becoming indispensable tools for the de novo synthesis of compounds like this compound and for predicting their potential applications. rsc.orgnih.gov

By employing methods like 3D-QSAR (Quantitative Structure-Activity Relationship), researchers can identify molecular features associated with desired biological activities. mdpi.com This allows for the rational design of new derivatives with enhanced potency and selectivity. For instance, computational modeling can guide the design of unnatural amino acids for incorporation into metalloproteins with specific functions. nih.gov Furthermore, machine learning algorithms are being developed to predict the outcomes of chemical reactions and to generate novel molecular structures with desired properties, a process that can be applied to the synthesis of complex benchmarks for predictive modeling. chriscummins.cc This integrated computational and experimental approach streamlines the design-build-test-learn cycle, significantly reducing the time and resources required for drug discovery and materials development.

Exploration of Unique Physical and Chemical Properties of Derivatives for Advanced Materials

Non-proteinogenic amino acids, such as derivatives of this compound, represent a vast and largely untapped resource for the creation of advanced materials. nih.govmdpi.comfrontiersin.orgwikipedia.org Their unique structural and chemical diversity allows for the engineering of materials with novel physical and chemical properties. thermofisher.comedgehill.ac.uk

The incorporation of α,α-disubstituted α-amino acids, for example, can significantly influence the conformation of peptides, leading to the formation of stable helical structures. researchgate.net This has implications for the design of new biomaterials and catalysts. nih.gov Derivatives of this compound can be envisioned as building blocks for polymers with tailored properties, potentially finding applications in areas such as tissue engineering. rsc.org The synthesis of derivatives containing heterocyclic moieties like benzothiazoles can impart interesting pharmacological activities. mdpi.comnih.gov Moreover, the introduction of fluorescent amino acids into proteins allows for the study of protein structure and dynamics using techniques like FRET (Förster Resonance Energy Transfer) and LRET (Luminescence Resonance Energy Transfer). nih.gov The exploration of these unique properties will undoubtedly lead to the development of a new generation of advanced materials with applications spanning medicine, electronics, and beyond.

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR confirms the ester group (δ ~3.7 ppm for OCH₃) and aromatic protons (δ 7.2–7.5 ppm) .
  • IR : Peaks at ~1740 cm⁻¹ (C=O ester) and 3350 cm⁻¹ (N-H stretch) .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve degradation products .

What strategies are employed for enantiomeric resolution of this compound, and how does chirality influence pharmacological activity?

Q. Advanced

  • Chiral resolution : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC. Compare retention times with (R)- and (S)-standards .
  • Pharmacological impact : Enantiomers may exhibit differential binding to targets like GABA receptors. For example, (R)-enantiomers of related compounds show 10-fold higher affinity in neurochemical assays .

What are the stability challenges for this compound under varying pH and temperature conditions?

Q. Basic

  • Storage : Store at -20°C in amber vials to prevent hydrolysis of the ester group .
  • pH sensitivity : Degrades rapidly in alkaline conditions (pH >8). Use buffered solutions (pH 5–7) for biological assays .
  • Thermal stability : Decomposes above 100°C; DSC analysis shows an endothermic peak at 98°C .

How do electron-withdrawing/donating substituents on phenyl rings modulate reactivity in nucleophilic acyl substitution reactions?

Q. Advanced

  • Electron-withdrawing groups (e.g., -CF₃) : Increase electrophilicity of the carbonyl carbon, accelerating reactions with amines or Grignard reagents .
  • Electron-donating groups (e.g., -OCH₃) : Stabilize intermediates, reducing reaction rates. Kinetic studies via NMR show 2-fold slower acylations compared to unsubstituted analogs .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution and transition states .

What in vitro models are suitable for evaluating the neuropharmacological potential of this compound derivatives?

Q. Advanced

  • Receptor binding assays : Radiolabeled ligand competition assays (e.g., ³H-muscimol for GABA₃ receptors) .
  • Cellular models : Primary neuronal cultures or SH-SY5Y cells for cytotoxicity and neurite outgrowth studies .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.